Diphosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

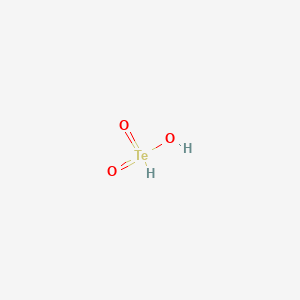

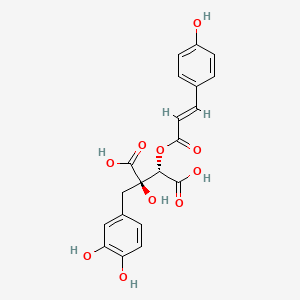

Diphosphonic acid is a phosphorus oxoacid and an acyclic phosphorus acid anhydride. It is a conjugate acid of a diphosphonate(1-).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Diphosphonic acid and its derivatives have shown extensive applications in synthesis and structural chemistry. For instance, derivatives of methylenethis compound exhibit a wide spectrum of biological activities and are utilized in enzymology as well as practical medicine. Carbonyl this compound, a derivative, serves as a building block for synthesizing functionally substituted methylenediphosphonates, presenting new properties to the carbonyl group and making its oximes unstable, differing fundamentally from related phosphonoglyoxalic acid and other α-ketophosphonates (Khomich et al., 2017). Furthermore, N,N′-dimethyl-N,N′-ethylenediamine-bis(methylenephosphonic acid) and its Ni(II) and Pb(II) complexes have been synthesized, demonstrating the role of hydrogen bonds in the chemistry of divalent metal phosphonates (Mao et al., 2002).

Complexation and Supramolecular Chemistry

Diphosphonic acids have diverse coordination units and form intricate supramolecular networks in their complexes, influenced by the topochemical nature of the ligands, the geometrical and charge preferences of the metal ions, and the counter ions' impact. This complexity is evident in the varied coordination units and the remarkable superstructural and supramolecular diversity observed in their extended frameworks (Matczak-Jon & Videnova-Adrabińska, 2005). Similarly, Metal–Organic Frameworks (MOFs) based on lanthanide (poly)phosphonates are increasingly explored due to their structural diversity and properties like photoluminescence, proton conductivity, ion-exchange properties, and heterogeneous catalysis, highlighting the robustness of this compound molecules (Firmino et al., 2018).

Material Science and Industrial Applications

Diphosphonic acids also find significant applications in material science and industry. For instance, phenylphosphonic acid functionalized poly[aryloxyphosphazenes] are synthesized for potential use as proton-conducting membranes in fuel cells (Allcock et al., 2002). In the field of mineral processing, this compound serves as an effective collector for valuable niobium-containing minerals, highlighting its role in the recovery efficiency of these minerals (Ren et al., 2009). Moreover, novel mesoporous aluminum organophosphonate, synthesized using methylene this compound, signifies the development of non-silica-based inorganic−organic hybrid mesostructured and mesoporous materials (Kimura, 2003).

Propiedades

Número CAS |

36465-90-4 |

|---|---|

Fórmula molecular |

H2O5P2+2 |

Peso molecular |

143.96 g/mol |

Nombre IUPAC |

hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium |

InChI |

InChI=1S/O5P2/c1-6(2)5-7(3)4/p+2 |

Clave InChI |

YWEUIGNSBFLMFL-UHFFFAOYSA-P |

SMILES |

O[P+](=O)O[P+](=O)O |

SMILES canónico |

O[P+](=O)O[P+](=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

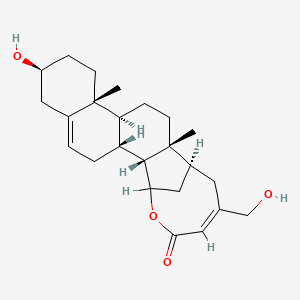

![(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal](/img/structure/B1239850.png)

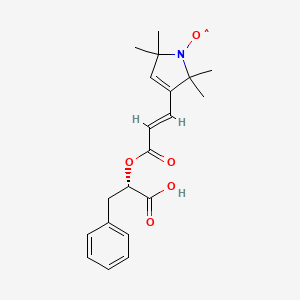

![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)

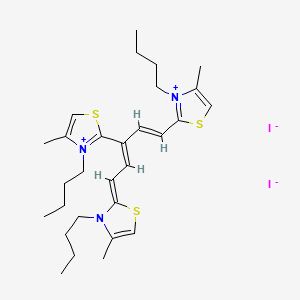

![(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B1239870.png)